Home > Products > Screening Compounds P95380 > GGGDTDTC-Mc-vc-PAB-MMAE
GGGDTDTC-Mc-vc-PAB-MMAE -

GGGDTDTC-Mc-vc-PAB-MMAE

Catalog Number: EVT-15276809
CAS Number:
Molecular Formula: C93H146N20O29S
Molecular Weight: 2040.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GGGDTDTC-Mc-vc-PAB-MMAE is a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound incorporates Monomethyl auristatin E, a potent tubulin inhibitor known for its ability to disrupt microtubule formation, thereby inhibiting cell division and promoting apoptosis in targeted cancer cells. The structure features a cleavable linker that enhances the delivery of the cytotoxic agent specifically to the tumor environment, minimizing systemic toxicity.

Source

The compound is synthesized through established chemical methodologies involving various reagents and solvents. The synthesis process utilizes high-performance liquid chromatography (HPLC) for monitoring and purification, ensuring the quality and efficacy of the final product.

Classification

GGGDTDTC-Mc-vc-PAB-MMAE falls under the category of ADCs, which are targeted cancer therapies that combine an antibody with a cytotoxic drug. The specific classification of this compound highlights its role as a drug-linker conjugate, facilitating the targeted delivery of chemotherapeutic agents.

Synthesis Analysis

Methods

The synthesis of GGGDTDTC-Mc-vc-PAB-MMAE involves several key steps:

  1. Preparation of the Linker: The cleavable activated ester linker (Fmoc-VC-PAB-PNP) is synthesized using established methods. This linker is crucial for ensuring that the cytotoxic agent is released in a controlled manner within the target cells.
  2. Conjugation Reaction: The linker is reacted with Monomethyl auristatin E in anhydrous dimethylformamide and pyridine at room temperature. The reaction is monitored using HPLC to ensure complete conversion to the desired product.
  3. Purification: Following the reaction, the crude product undergoes purification via semi-preparative HPLC, yielding GGGDTDTC-Mc-vc-PAB-MMAE as a pale yellow solid with a high yield.
  4. Characterization: The final product is characterized using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular structure and purity.

Technical Details

  • Reagents Used: Anhydrous dimethylformamide, dry pyridine, and 1-hydroxybenzotriazole.
  • Monitoring Techniques: High-performance liquid chromatography.
  • Yield: Approximately 78% for GGGDTDTC-Mc-vc-PAB-MMAE after purification.
Molecular Structure Analysis

Structure

The molecular structure of GGGDTDTC-Mc-vc-PAB-MMAE includes several distinct components:

  • Monomethyl Auristatin E: Acts as the cytotoxic agent.
  • Cleavable Linker: The valine-citrulline p-aminobenzylcarbamate linkage allows selective release of Monomethyl auristatin E in the presence of specific enzymes found in tumor tissues.

Data

  • Molecular Formula: C73H104N10O14
  • Molecular Weight: 1345.7811 g/mol (calculated), 1345.7798 g/mol (found).
  • Spectroscopic Data: Characterization includes detailed NMR data confirming the integrity of functional groups.
Chemical Reactions Analysis

Reactions

The primary reaction involved in synthesizing GGGDTDTC-Mc-vc-PAB-MMAE is the coupling between the cleavable linker and Monomethyl auristatin E. This reaction is facilitated by activating agents that promote bond formation between the amine group of the linker and the carboxylic acid group of Monomethyl auristatin E.

Technical Details

  • Reaction Conditions: Conducted at room temperature with continuous stirring.
  • Purification Method: Semi-preparative HPLC was used to isolate the desired product from unreacted materials and by-products.
Mechanism of Action

Process

The mechanism by which GGGDTDTC-Mc-vc-PAB-MMAE exerts its effects involves:

  1. Targeting Tumor Cells: The antibody component selectively binds to antigens present on tumor cells.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Release of Cytotoxic Agent: Inside the cell, proteolytic enzymes cleave the linker, releasing Monomethyl auristatin E.
  4. Induction of Apoptosis: Monomethyl auristatin E disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Data

The effectiveness of this mechanism has been documented in studies showing significant cytotoxicity against various cancer cell lines when treated with ADCs containing this conjugate.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pale yellow solid after lyophilization.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under recommended storage conditions (≤ -20°C).
  • Hydrophobicity: Characterized by an AlogP value of 4.79, indicating significant hydrophobic properties which influence its pharmacokinetics and biodistribution.
Applications

Scientific Uses

GGGDTDTC-Mc-vc-PAB-MMAE is primarily utilized in:

  • Antibody-Drug Conjugates Development: It serves as a key component in designing ADCs for targeted cancer therapies.
  • Research Applications: Used in studies investigating tumor-targeted delivery systems and evaluating therapeutic efficacy against various malignancies.
  • Immunoassays: Its conjugation chemistry allows for applications in immunization protocols or diagnostic assays involving cancer biomarkers.

This compound exemplifies advancements in targeted therapy strategies aimed at improving treatment specificity and reducing systemic side effects associated with traditional chemotherapy.

Properties

Product Name

GGGDTDTC-Mc-vc-PAB-MMAE

IUPAC Name

(3S)-3-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-amino-3-[1-[6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C93H146N20O29S

Molecular Weight

2040.3 g/mol

InChI

InChI=1S/C93H146N20O29S/c1-17-50(8)78(63(140-15)40-69(120)112-37-25-29-62(112)80(141-16)51(9)82(128)100-52(10)79(126)56-26-20-18-21-27-56)110(13)91(137)74(48(4)5)107-89(135)77(49(6)7)111(14)93(139)142-45-55-31-33-57(34-32-55)101-83(129)58(28-24-35-97-92(96)138)103-86(132)73(47(2)3)106-65(116)30-22-19-23-36-113-70(121)41-64(90(113)136)143-46-61(81(95)127)105-88(134)76(54(12)115)109-85(131)60(39-72(124)125)104-87(133)75(53(11)114)108-84(130)59(38-71(122)123)102-68(119)44-99-67(118)43-98-66(117)42-94/h18,20-21,26-27,31-34,47-54,58-64,73-80,114-115,126H,17,19,22-25,28-30,35-46,94H2,1-16H3,(H2,95,127)(H,98,117)(H,99,118)(H,100,128)(H,101,129)(H,102,119)(H,103,132)(H,104,133)(H,105,134)(H,106,116)(H,107,135)(H,108,130)(H,109,131)(H,122,123)(H,124,125)(H3,96,97,138)/t50-,51+,52+,53+,54+,58-,59-,60-,61-,62-,63+,64?,73-,74-,75-,76-,77-,78-,79+,80+/m0/s1

InChI Key

MLCSFZSHQDQXFT-ZAURKMKJSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)CC(C4=O)SC[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.